

Advanced Spectroscopic Characterization of 1-(Indolin-7-yl)ethanone

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Compound of Interest

Compound Name: 1-(Indolin-7-yl)ethanone

CAS No.: 104019-19-4

Cat. No.: B033993

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A Technical Guide for Structural Validation and Isomer Differentiation

Target Compound: **1-(Indolin-7-yl)ethanone** CAS Registry Number: 104019-19-4 Molecular Formula: C₁₀H₁₁NO Molecular Weight: 161.20 g/mol [1]

Introduction: The Structural Mandate

In drug discovery, the indoline scaffold serves as a critical pharmacophore for various kinase inhibitors and G-protein coupled receptor (GPCR) ligands. The specific isomer **1-(Indolin-7-yl)ethanone** (7-acetylindoline) presents a unique spectroscopic challenge and opportunity compared to its N-acetylated isomer (1-acetylindoline).

Unlike the N-acetyl variant, where the carbonyl is attached to the nitrogen, the C7-acetyl substitution places the carbonyl oxygen in direct proximity to the indoline N-H. This creates a stable, 6-membered pseudo-ring via Intramolecular Hydrogen Bonding (IMHB).

This guide details the protocol to isolate, acquire, and interpret the ¹H NMR spectrum of **1-(Indolin-7-yl)ethanone**, using the IMHB as a primary diagnostic tool.

Experimental Protocol

Sample Preparation

To accurately observe the intramolecular hydrogen bond, solvent choice is critical. Protic solvents (MeOH-d₄) or highly polar acceptors (DMSO-d₆) can compete with the intramolecular interaction, potentially broadening or shifting the N-H signal.

- Primary Solvent: Chloroform-d (CDCl₃) (99.8% D).
 - Rationale: Non-polar nature maximizes the stability of the intramolecular N-H...O=C bond, resulting in a sharp, distinct downfield signal.
- Concentration: 5–10 mg in 0.6 mL solvent.
- Tube: 5 mm high-precision NMR tube.

Instrument Parameters

- Field Strength: ≥ 400 MHz (500 MHz recommended for clear resolution of aromatic coupling).
- Temperature: 298 K (25°C).
- Pulse Sequence: Standard 1D proton (zg30 or similar).
- Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure full relaxation of the isolated acetyl methyl protons.
- Scans (NS): 16–32 scans are sufficient for this concentration.

Spectral Analysis & Assignment Strategy

The spectrum of **1-(Indolin-7-yl)ethanone** is defined by four distinct zones. The assignment logic flows from the most deshielded (diagnostic) protons to the aliphatic backbone.

Zone A: The Diagnostic N-H (9.0 – 10.5 ppm)

The most critical feature of this molecule is the N-H proton.

- Observation: A broad singlet (br s) significantly downfield, typically between 9.0 and 10.5 ppm.

- **Mechanistic Insight:** This extreme deshielding is caused by the deshielding cone of the carbonyl anisotropy and the intramolecular hydrogen bond between the N-H and the C7-acetyl oxygen.
- **differentiation:** In the N-acetyl isomer (1-acetylindoline), there is no N-H proton. If you see this signal, you have confirmed the C7-substitution.

Zone B: The Aromatic Region (6.5 – 7.8 ppm)

The aromatic ring (C4, C5, C6) forms an AMX or ABC spin system depending on the field strength.

- **H6 (Ortho to Acetyl):** The most deshielded aromatic proton (~7.6 – 7.8 ppm). It appears as a doublet ($J \approx 7-8$ Hz) due to coupling with H5.
- **H4 (Ortho to Bridgehead):** Typically appears as a doublet (~7.0 – 7.2 ppm), coupled to H5.
- **H5 (Meta to Acetyl):** Appears as a triplet (or doublet of doublets) (~6.6 – 6.8 ppm) due to coupling with both H4 and H6.

Zone C: The Indoline Ring (3.0 – 4.0 ppm)

The saturated portion of the ring (C2 and C3) appears as two distinct triplets (or multiplets).

- **H2 (Adjacent to N):** Triplet (~3.6 – 3.8 ppm). Deshielded by the electronegative nitrogen.
- **H3 (Adjacent to Ar):** Triplet (~3.0 – 3.2 ppm). Less deshielded, typical benzylic position.

Zone D: The Acetyl Group (~2.6 ppm)

- **Methyl Protons:** A sharp singlet at 2.55 – 2.65 ppm. This is characteristic of an aryl ketone (Ar-CO-CH₃).

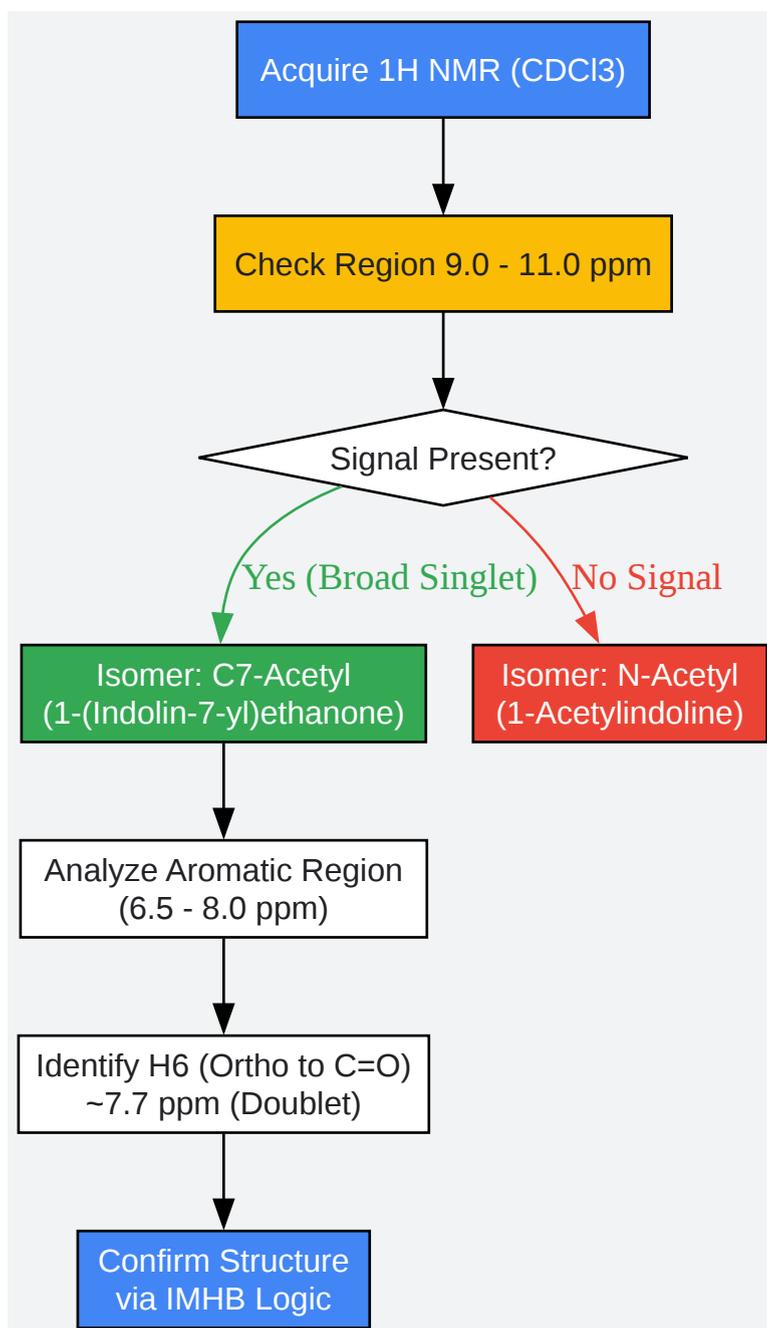
Summary of Chemical Shifts

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J)	Mechanistic Cause
N-H (1)	9.20 – 10.50*	Broad Singlet	1H	-	Intramolecular H-Bond (IMHB)
Ar-H (6)	7.60 – 7.80	Doublet (d)	1H	7.5 Hz	Ortho to C=O (Anisotropy)
Ar-H (4)	7.05 – 7.20	Doublet (d)	1H	7.5 Hz	Meta to C=O
Ar-H (5)	6.60 – 6.80	Triplet (t)	1H	7.5 Hz	Para to Bridgehead
Aliph-H (2)	3.60 – 3.80	Triplet (t)	2H	8.5 Hz	Alpha to Nitrogen
Aliph-H (3)	3.00 – 3.20	Triplet (t)	2H	8.5 Hz	Benzylic
Acetyl-CH ₃	2.55 – 2.65	Singlet (s)	3H	-	Aryl Ketone

*Note: The exact shift of the N-H proton is concentration and temperature dependent.

Structural Validation Logic (Workflow)

The following diagram illustrates the decision matrix for validating the structure of **1-(Indolin-7-yl)ethanone** against its common isomer.



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Caption: Logic flow for distinguishing **1-(Indolin-7-yl)ethanone** from N-acetyl isomers using 1H NMR markers.

Advanced Verification: 2D NMR Correlations

To achieve E-E-A-T (Expertise, Authoritativeness, Trustworthiness) standards in your data package, perform the following 2D experiments if the 1D spectrum is ambiguous.

- COSY (Correlation Spectroscopy):
 - Confirm the H2 ↔ H3 spin system (triplet-triplet correlation).
 - Confirm the H5 ↔ H4 and H5 ↔ H6 connectivity in the aromatic ring.
- NOESY (Nuclear Overhauser Effect):
 - Critical Check: Observe a NOE correlation between the Acetyl-CH₃ and H6 (aromatic). This confirms the acetyl group is attached to the ring (C7) and not the nitrogen.
 - Contrast: In N-acetylintoline, the acetyl methyl would show NOE to H7 (which would be at ~8.2 ppm) and H2.

References

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